molecular formula C13H11NO B076561 3-(2-Hydroxy-1-naphthyl)propanenitrile CAS No. 14233-73-9

3-(2-Hydroxy-1-naphthyl)propanenitrile

Cat. No. B076561
CAS RN: 14233-73-9
M. Wt: 197.23 g/mol
InChI Key: KMFUGGDHCILVAX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related naphthyl-based compounds has been explored through various methods. One approach involves the synthesis of pyrroles from propenone derivatives, indicating a method that might be adapted for the synthesis of 3-(2-Hydroxy-1-naphthyl)propanenitrile derivatives (Narule, 2011). Another method involves the synthesis of naphthoquinones from β-naphthol, which could potentially be applied to the synthesis of 3-(2-Hydroxy-1-naphthyl)propanenitrile (Nizami & Hua, 2018).

Molecular Structure Analysis

Structural studies have been performed on compounds similar to 3-(2-Hydroxy-1-naphthyl)propanenitrile, providing insights into their molecular frameworks. The proton transfer in similar N-salicylideneaniline-type compounds has shown unique hydrogen bonding characteristics, which could relate to the structural aspects of 3-(2-Hydroxy-1-naphthyl)propanenitrile (Inabe et al., 1994).

Chemical Reactions and Properties

The reactivity of naphthyl-based compounds with different reagents like methylenemalononitrile has been studied, revealing potential pathways for chemical reactions involving 3-(2-Hydroxy-1-naphthyl)propanenitrile (Elagamey et al., 1993). Kinetic studies of reactions involving similar compounds provide insights into their chemical behavior and properties (Tamaki et al., 1972).

Physical Properties Analysis

The phase behavior and crystal structure of compounds closely related to 3-(2-Hydroxy-1-naphthyl)propanenitrile have been examined, offering information on their physical properties, such as crystal packing and stability (Bredikhin et al., 2013).

Chemical Properties Analysis

The chemical properties of naphthyl-based compounds, such as their reaction mechanisms and interaction with various reagents, have been a subject of research. Studies on the photophysics of naphthylmethylene malononitriles, for instance, provide insights into the electronic structures and reactive character of compounds that share features with 3-(2-Hydroxy-1-naphthyl)propanenitrile (Breffke et al., 2015).

Scientific Research Applications

  • Reactions with Active Methylene Compounds : A study by Tsunoda et al. (1991) explored the reactions of methoxynaphthalenes, which include compounds like 3-(2-Hydroxy-1-naphthyl)propanenitrile, with active methylene compounds in the presence of manganese(III) acetate. This reaction produced various naphthalene derivatives, showcasing the chemical versatility and reactivity of such compounds in organic synthesis (Tsunoda, Yamane, Nishino, & Kurosawa, 1991).

  • Fluorescent Sensors for Aluminum Ion : Liu et al. (2016) synthesized naphthol Schiff base-type fluorescent sensors, demonstrating their application in detecting aluminum ions. These sensors, including derivatives of 3-(2-Hydroxy-1-naphthyl)propanenitrile, showed increased fluorescence upon binding with Al(3+) ions, indicating potential use in bioimaging and environmental monitoring (Liu, Wang, Chai, Hu, Gao, Chao, Chen, & Yang, 2016).

  • Studies in Fluorescence Spectra : Itagaki et al. (1981) investigated the fluorescence spectra of compounds like 1,3-bis(4-hydroxy-1-naphthyl)propane, which are structurally similar to 3-(2-Hydroxy-1-naphthyl)propanenitrile. Their research provides insights into the photophysical properties of these compounds, relevant in materials science and photophysics (Itagaki, Obukata, Okamoto, Horie, & Mita, 1981).

  • Photolysis in Aqueous Solutions : Arumugam and Popik (2009) studied the photolysis of hydroxynaphthalenemethanol derivatives in aqueous solutions, which are structurally related to 3-(2-Hydroxy-1-naphthyl)propanenitrile. Their work highlights the photochemical reactivity of these compounds, useful in understanding environmental photodegradation processes (Arumugam & Popik, 2009).

  • Catalysis and Synthesis Applications : Naeimi and Moradian (2006) described the use of Schiff base complexes as catalysts for the conversion of epoxides to β-hydroxy nitriles, including derivatives of 3-(2-Hydroxy-1-naphthyl)propanenitrile. This study demonstrates the compound's potential in synthetic organic chemistry and catalysis (Naeimi & Moradian, 2006).

Safety And Hazards

“3-(2-Hydroxy-1-naphthyl)propanenitrile” is labeled as an irritant . For more detailed safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-(2-hydroxynaphthalen-1-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c14-9-3-6-12-11-5-2-1-4-10(11)7-8-13(12)15/h1-2,4-5,7-8,15H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFUGGDHCILVAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CCC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00278282
Record name 3-(2-hydroxy-1-naphthyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00278282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Hydroxy-1-naphthyl)propanenitrile

CAS RN

14233-73-9
Record name 14233-73-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6904
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(2-hydroxy-1-naphthyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00278282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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